tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZXBMLQEHSJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and cyclobutylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate for various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Modifications on the Cyclobutyl Ring
- tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate (CAS 130369-10-7): Substituent: Aminomethyl (-CH2NH2) instead of 2-aminoethyl. Molecular Formula: C10H20N2O2 (identical to the target compound). Purity: 97% (room-temperature stable) . Applications: Protein degrader building blocks .
- tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 142733-64-0): Substituent: Hydroxymethyl (-CH2OH). Molecular Formula: C10H19NO3; Molecular Weight: 201.26 g/mol. Key Differences: Hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility. Used in biochemical research .
tert-Butyl N-[3-(1H-tetrazol-5-yl)cyclobutyl]carbamate (CAS 1638764-51-8) :
Variations in Core Ring Structure
- tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (CAS 108467-99-8): Core Structure: Benzyl group replaces cyclobutyl. Molecular Formula: C14H20N2O2; Molecular Weight: 248.32 g/mol.
tert-Butyl (3-oxocyclobutyl)carbamate (CAS 154748-49-9) :
Physicochemical Properties
Biological Activity
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is a carbamate derivative that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a tert-butyl group, a cyclobutyl ring, and an aminoethyl side chain, which contribute to its biological activity. Understanding its mechanisms of action, interactions with biological macromolecules, and potential applications in medicinal chemistry is crucial for leveraging its properties in research and drug development.
The mechanism of action for this compound involves its ability to interact with various biological targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aminoethyl group may engage in hydrogen bonding or electrostatic interactions with biological molecules, influencing their function.
Enzyme Interactions
This compound has been utilized as a probe to study enzyme interactions and protein modifications. It serves as a substrate for various enzymes, allowing researchers to explore its role in enzymatic pathways. The ability to modulate enzyme activity positions it as a valuable tool in biochemical studies.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects due to its structural similarities with known neuroactive compounds. Its potential to maintain pH levels within biological systems further supports its application in cell culture experiments.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Tert-butyl N-(2-aminoethyl)carbamate | C₉H₁₈N₂O₂ | Lacks cyclobutyl ring |
| Tert-butyl N-(3-aminopropyl)carbamate | C₉H₁₈N₂O₂ | Propyl group instead of aminoethyl |
| Tert-butyl N-(2-aminoethyl)cyclopropylcarbamate | C₉H₁₈N₂O₂ | Cyclopropyl ring instead of cyclobutyl |
The distinct combination of functional groups and ring structure in this compound allows it to participate in specific chemical reactions and exhibit unique biological activities not found in other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various applications:
- Enzymatic Activity Modulation : Research demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
- Cell Proliferation and Apoptosis : In vitro assays indicated that this compound could induce apoptosis in cancer cell lines by activating caspase-3 signaling pathways, thus suggesting its role in cancer therapy .
- Neuroprotective Studies : Investigations into its neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative disease research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
